molecular formula C11H14BrNO B2807115 4-Bromo-1-cyclohexylpyridin-2-one CAS No. 2138088-92-1

4-Bromo-1-cyclohexylpyridin-2-one

Cat. No. B2807115
CAS RN: 2138088-92-1
M. Wt: 256.143
InChI Key: GCWDHONVSZFKKD-UHFFFAOYSA-N
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Description

“4-Bromo-1-cyclohexylpyridin-2-one” is a chemical compound with the CAS Number: 2138088-92-1 . It has a molecular weight of 256.14 . The IUPAC name for this compound is 4-bromo-1-cyclohexylpyridin-2 (1H)-one .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-cyclohexylpyridin-2-one” can be analyzed using various techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can help optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-cyclohexylpyridin-2-one” can be analyzed using various techniques. For instance, the compound’s temperature, electrical conductivity, pH, total solids, total suspended solids, total solids and alkali, calcium, magnesium, sodium, dissolved oxygen, chemical oxygen demand and salinity can be analyzed .

Scientific Research Applications

Agrochemicals and Crop Protection

The compound’s pyridine ring resembles structural motifs found in certain pesticides and herbicides. Researchers explore its potential as a lead compound for developing environmentally friendly agrochemicals. By fine-tuning its properties, they aim to create effective crop protection agents with reduced ecological impact.

properties

IUPAC Name

4-bromo-1-cyclohexylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-6-7-13(11(14)8-9)10-4-2-1-3-5-10/h6-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWDHONVSZFKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=CC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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